molecular formula C6H8ClNO2 B8029273 3-Chloro-4-methoxypyridine hydrate

3-Chloro-4-methoxypyridine hydrate

Cat. No.: B8029273
M. Wt: 161.58 g/mol
InChI Key: SRHFSUDASMHXLU-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxypyridine hydrate is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine at the 3-position and a methoxy group at the 4-position, with associated water molecules in its hydrated form. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of its pyridine backbone and functional groups.

Properties

IUPAC Name

3-chloro-4-methoxypyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.H2O/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHFSUDASMHXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methoxypyridine hydrate can be synthesized through several methods. One common approach involves the chlorination of 4-methoxypyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 3-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxypyridine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry
3-Chloro-4-methoxypyridine hydrate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential as an enzyme inhibitor, particularly in the development of drugs targeting specific biological pathways.

  • Case Study: A study demonstrated that derivatives of 3-Chloro-4-methoxypyridine exhibited significant inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications at the chlorine and methoxy positions significantly influenced potency against cancer cell lines .

2.2 Agrochemicals
This compound is also utilized in the formulation of agrochemicals, particularly as a building block for herbicides and fungicides. Its ability to interact with biological systems makes it valuable for developing crop protection agents.

  • Data Table: Agrochemical Applications
Application TypeCompound DerivedActivity
HerbicidePyridyl derivativesEffective against broadleaf weeds
FungicideMethoxy-substituted pyridinesInhibitory action on fungal growth

2.3 Organic Synthesis
In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxypyridine hydrate involves its interaction with various molecular targets. The chlorine and methoxy groups on the pyridine ring can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence primarily discusses magnesium hydride reactivity and catalytic hydrosilylation (Evidences 1–10), but briefly references 3-Chloro-4-methylpyridine, a structural analog of 3-Chloro-4-methoxypyridine hydrate. Below is a comparative analysis based on substituent effects and available

Table 1: Key Structural and Functional Differences

Compound Substituent at 4-Position Hydration State Reactivity/Applications (Inferred)
3-Chloro-4-methylpyridine Methyl (-CH₃) Anhydrous Intermediate in drug synthesis; ligand in coordination chemistry
This compound Methoxy (-OCH₃) Hydrated Potential solubility enhancement; catalytic or biological applications (hypothetical)

Key Observations:

Substituent Effects: Methoxy (-OCH₃) vs. Methoxy groups are also prone to demethylation under harsh conditions, which could limit catalytic stability. Hydration State: The hydrate form may improve aqueous solubility compared to anhydrous analogs, a critical factor in pharmaceutical formulations.

Reactivity Insights from Magnesium Hydride Studies :
While unrelated to pyridine derivatives, –10 highlight the role of steric and electronic effects in alkene insertion and hydrosilylation. For example:

  • Terminal alkenes react more readily with magnesium hydrides due to lower steric hindrance (e.g., 1-hexene vs. styrene reactivity) .
  • DFT calculations reveal that insertion barriers correlate with substrate steric bulk (e.g., ΔH = −14.1 kcal/mol for 1-hexene vs. slower kinetics for 3,3-dimethyl-1-butene) .
  • These principles suggest that This compound’s methoxy group might sterically hinder reactions at the pyridine nitrogen unless the hydrate dissociates.

Catalytic Potential: Magnesium hydride derivatives catalyze anti-Markovnikov hydrosilylation via Mg–H/C=C insertion . By analogy, this compound could act as a ligand or catalyst in similar reactions if its hydrated form stabilizes transition states.

Biological Activity

3-Chloro-4-methoxypyridine hydrate is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

3-Chloro-4-methoxypyridine is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. Its chemical formula is C6H6ClNOC_6H_6ClNO with a molecular weight of approximately 155.57 g/mol . The synthesis of this compound typically involves chlorination and methoxylation reactions on pyridine derivatives, which can yield various analogs with differing biological properties.

Antimicrobial Properties

Research has indicated that 3-chloro-4-methoxypyridine exhibits significant antimicrobial activity. A study evaluating various pyridine derivatives found that compounds containing halogen substitutions, such as chlorine, often enhance antimicrobial efficacy against a range of pathogens. The minimum inhibitory concentration (MIC) values for this compound suggest it can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Antiviral Effects

In addition to its antibacterial properties, 3-chloro-4-methoxypyridine has been studied for its antiviral potential. A structure-activity relationship study highlighted that modifications on the pyridine ring can influence antiviral efficacy, particularly against viral replication mechanisms. The presence of the methoxy group appears to play a crucial role in enhancing the compound's ability to inhibit viral activity .

Structure-Activity Relationship (SAR)

The biological activity of 3-chloro-4-methoxypyridine can be significantly influenced by its structural components. SAR studies have shown that:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the pyridine ring affects binding affinity and biological activity. For instance, methoxy groups generally enhance solubility and bioavailability.
  • Positioning of Substituents : The positioning of chlorine and methoxy groups is critical; studies have demonstrated that variations in their positions lead to different levels of cytotoxicity and selectivity towards cancer cell lines .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that 3-chloro-4-methoxypyridine exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H1299 (lung cancer). Flow cytometry assays indicated that the compound induces apoptosis in these cell lines, suggesting potential as an anticancer agent .
  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Another significant finding is its inhibitory effect on DHODH, an enzyme critical for pyrimidine biosynthesis in both prokaryotic and eukaryotic organisms. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors or infections .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against various pathogens
AntiviralInhibits viral replication
CytotoxicityInduces apoptosis in cancer cells
DHODH InhibitionReduces cell proliferation

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